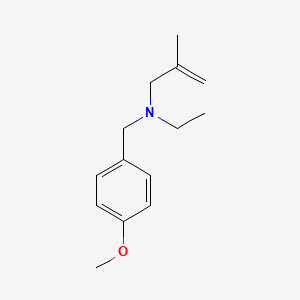
N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine, also known as methoxypropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. MPA is a potent psychostimulant and has been used as a research chemical in scientific studies.
Wirkmechanismus
The mechanism of action of MPA involves the inhibition of the dopamine transporter, which leads to an increase in dopamine release in the brain. This increase in dopamine leads to the stimulation of the central nervous system, resulting in the psychostimulant effects of MPA.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters such as norepinephrine and serotonin. MPA has been shown to have a high potential for abuse and addiction due to its psychostimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPA in lab experiments include its potent psychostimulant effects and its ability to increase dopamine release in the brain. However, the limitations of using MPA include its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system.
Zukünftige Richtungen
For the study of MPA include further research into its mechanism of action and its potential therapeutic applications. It may also be useful to study the effects of MPA in combination with other drugs to better understand its interactions with other neurotransmitter systems. Additionally, further research into the potential adverse effects of MPA on the cardiovascular system is needed to fully understand its safety profile.
Conclusion
In conclusion, MPA is a synthetic compound that has been used in scientific research to study its effects on various biological systems. It has a potent psychostimulant effect and has been shown to have a high potential for abuse and addiction. Further research into its mechanism of action and potential therapeutic applications is needed to fully understand its effects and potential uses.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-methoxybenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. The reaction results in the formation of MPA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MPA has been used in scientific research to study its effects on various biological systems. It has been shown to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release in the brain. This effect has been studied in relation to addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-6-8-14(16-4)9-7-13/h6-9H,2,5,10-11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZAMJIDEBPYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)


![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)

![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)